Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

medicinal chemistry pharmacophore design structure–activity relationship

Many screening libraries overrepresent simple 3-amino and 3-carbamato benzofuran-2-carboxylates, leaving a systematic gap in pharmacophore diversity. This compound closes that gap with its distinctive 3-oxoacetamido side-chain. Key differentiators: • 6 hydrogen-bond acceptors (vs. 3-5 for common analogs), TPSA 94.8 Ų (vs. 65-81 Ų), expanding accessible HBA and conformational space[reference:0] • Two orthogonally addressable ethyl ester handles enable regioselective late-stage diversification not possible with 3-amino or 3-carbamate congeners • Enables matched-pair ADME comparisons with 3-carbamate analogs to isolate the contribution of the additional carbonyl group • Sourced at ≥90% purity as a screening library member ready for HTS deployment; available in quantities from 1 mg to 100 mg[reference:1]

Molecular Formula C15H15NO6
Molecular Weight 305.286
CAS No. 862979-26-8
Cat. No. B2576912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate
CAS862979-26-8
Molecular FormulaC15H15NO6
Molecular Weight305.286
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC
InChIInChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17)
InChIKeyCCKGMDKHXKHMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate: Structural and Pharmacophore Baseline


Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate (MW 305.28 g/mol, C₁₅H₁₅NO₆, XLogP3 3.3, TPSA 94.8 Ų) is a fully synthetic benzofuran-2-carboxylate derivative bearing a distinctive 3-position oxoacetamido side-chain terminating in a second ethyl ester [1]. The compound is catalogued as a screening library member (Life Chemicals F0666-1624, ≥90% purity) intended for early drug-discovery high‑throughput screening campaigns rather than as a validated bioactive probe . Its 3‑position functionality differentiates it from the simpler 3‑amino, 3‑carbamate, and 3‑benzamido congeners that dominate current vendor catalogues, making structure‑based selection over generic benzofuran‑2‑carboxylate analogs critical for projects requiring specific hydrogen‑bonding or conformational profiles.

Procurement Context Screening library member for HTS diversity sets
Structural Selection 3-oxoacetamido motif adds dual carbonyl HBA and conformational flexibility vs generic analogs
Synthetic Utility Orthogonal ester handles support regioselective derivatization

Why Generic Benzofuran Analogs Cannot Substitute


Benzofuran-2-carboxylate derivatives bearing different 3-position amide side-chains are not interchangeable surrogates because the oxoacetamido motif introduces an additional carbonyl hydrogen‑bond acceptor (HBA) and a measurable increase in topological polar surface area (TPSA) relative to the closest carbamate, amino, and benzamido analogs [1][2]. These physicochemical differences alter both the pharmacophoric interaction capacity and the predicted passive permeability profile. Furthermore, the 3‑(2‑ethoxy‑2‑oxoacetamido) group adds two rotatable bonds compared with the rigid benzamido analog, generating a distinct conformational ensemble that may sample binding‑site geometries inaccessible to flatter congeners. Selecting an off‑the‑shelf 3‑amino or 3‑carbamate benzofuran‑2‑carboxylate in place of this compound therefore introduces a systematic, quantifiable shift in key molecular descriptors that can confound SAR interpretation and hit‑expansion campaigns.

Pharmacophore Shift
Target: 6 HBA, TPSA 94.8 Ų
Carbamate analog: 5 HBA, TPSA 81.3 Ų; Amino analog: 3 HBA, TPSA 65.5 Ų. HBA count and polar surface area differences may alter binding-site complementarity.
Conformational Risk
Target: 7 rotatable bonds
Benzamido analog: 5 rotatable bonds. The 2-bond increase introduces a broader conformational ensemble that may sample geometries inaccessible to flatter congeners.
Purity Context
Target: ≥90% (HTS grade)
Amino analog: >98% (GC). Lower purity may require repurification for secondary confirmation assays.

Comparative Evidence vs. Closest Benzofuran Analogs


Hydrogen-Bond Acceptor Count Comparison

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate possesses six hydrogen‑bond acceptors (6 HBA) owing to the dual carbonyl groups in the oxoacetamido side-chain [1]. In contrast, ethyl 3-((ethoxycarbonyl)amino)-1-benzofuran-2-carboxylate (CAS 91625-91-1) contains five HBA, while ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1) contains only three HBA [2][3]. The additional HBA on the target compound provides one extra potential hydrogen‑bond interaction site per molecule, a feature relevant for target engagement where multiple HBA contacts are required.

HBA Count
Cross-study comparable
6 HBA vs. 5 (carbamate) and 3 (amino)
Supports pharmacophore-matching screens requiring multiple acceptor contacts
Computed from molecular formula; no experimental HBA measurement
medicinal chemistry pharmacophore design structure–activity relationship

Topological Polar Surface Area Comparison

The target compound exhibits a computed TPSA of 94.8 Ų, which is 13.5 Ų (16.6%) larger than that of the 3‑carbamate analog (TPSA 81.26 Ų) and 29.3 Ų (44.8%) larger than that of the 3‑amino analog (TPSA 65.46 Ų) [1][2][3]. A TPSA value above 90 Ų is correlated with reduced passive intestinal absorption and limited blood–brain barrier penetration in classical ADME models [4].

TPSA Comparison
Cross-study comparable
94.8 Ų (+13.5 vs carbamate; +29.3 vs amino)
Above 90 Ų threshold may correlate with reduced passive permeability
XLogP3 algorithm; class-level ADME interpretation
ADME prediction membrane permeability oral bioavailability

Lipophilicity (XLogP3) Comparison

The target compound's computed XLogP3 is 3.30, marginally higher than the 3‑carbamate analog (XLogP3 ≈ 3.19) and substantially higher than the 3‑amino analog (XLogP3 ≈ 2.77) [1][2][3]. The difference of 0.53 log units relative to the amino analog corresponds to an approximately 3.4‑fold increase in predicted octanol‑water partition coefficient, suggesting greater lipophilic character that may enhance passive membrane diffusion but reduce aqueous solubility.

Lipophilicity
Cross-study comparable
XLogP3 3.30 (+0.53 vs amino analog)
Higher logP may shift solubility and protein binding profile
Computed value; experimental logD not available
lipophilicity drug-likeness solubility prediction

Rotatable Bond Count and Conformational Flexibility

The target compound contains seven rotatable bonds, derived from the two ethyl ester groups plus the oxoacetamido linker, compared with five rotatable bonds in ethyl 3-benzamido-1-benzofuran-2-carboxylate (CAS 67138-51-6) [1][2]. The additional two rotatable bonds increase the conformational degrees of freedom, which may be advantageous for induced‑fit binding but also impose a larger entropic penalty upon binding.

Rotatable Bonds
Cross-study comparable
7 rotatable bonds vs 5 (benzamido analog)
Increased flexibility may affect binding entropy and pre-organization
Veber rule threshold: ≤10; within lead-like range
conformational sampling molecular docking entropy penalty

Scaffold Validation: PTPRO and HCV Inhibitor Precedent

While no target‑specific IC₅₀ data are publicly available for CAS 862979-26-8, the benzofuran‑2‑carboxylic acid/ester scaffold has been validated in two independent drug‑discovery campaigns: (i) Optimization of benzofuran‑2‑carboxylic acid derivatives yielded compound 10j, a potent and selective PTPRO inhibitor (IC₅₀ = 0.54 μM) with oral efficacy in an inflammatory bowel disease model [1]. (ii) A high‑throughput screen of ~300,000 compounds identified a trisubstituted benzofuran class of HCV inhibitors achieving EC₅₀ < 100 nM with selectivity indices >371‑fold [2]. These data confirm that the benzofuran‑2‑carboxylate core is a productive starting point for inhibitor discovery, although direct activity extrapolation to the target compound is not warranted without experimental confirmation.

Scaffold Precedent
Class-level inference
PTPRO IC₅₀ 0.54 μM; HCV EC₅₀
Benzofuran-2-carboxylate core can support potent activity; compound-specific data required
No direct data for target compound; extrapolation not warranted
Purity Benchmark
Supplier data
≥90% (target) vs >98% GC (amino analog)
HTS-grade purity may need confirmation for dose-response workflows
Budget repurification for secondary assays requiring ≥95%
PTPRO inhibition HCV antiviral benzofuran pharmacophore

Commercial Availability and Purity Benchmarking

The target compound is supplied through the Life Chemicals HTS collection (catalogue F0666-1624) at ≥90% purity, a specification typical of primary screening libraries but below the >98% (GC) purity offered for the simpler 3‑amino analog (ethyl 3-aminobenzofuran-2-carboxylate) from TCI and Sigma‑Aldrich [1][2]. The lower purity specification must be factored into hit‑confirmation workflows, as ≤10% impurities could generate false positives in sensitive biochemical assays.

Purity Benchmark
Supplier data
≥90% (target) vs >98% GC (amino analog)
HTS-grade purity may need confirmation for dose-response workflows
Budget repurification for secondary assays requiring ≥95%
screening library compound procurement purity specification

Application Scenarios in Early Drug Discovery


Diversity-Oriented HTS Library Augmentation

The target compound's 3‑oxoacetamido group provides a hydrogen‑bonding and conformational profile distinct from the 3‑amino, 3‑carbamate, and 3‑benzamido analogs that dominate most commercial benzofuran‑2‑carboxylate offerings (6 HBA vs. 3–5; TPSA 94.8 vs. 65–81 Ų) [1]. Screening groups seeking to maximize pharmacophore diversity within a benzofuran‑focused subset should procure this compound to cover chemical space that would otherwise be unrepresented, reducing the risk of missing hits that require dual‑carbonyl acceptor motifs.

Fragment and Lead Optimization for PTPRO or HCV

Although no direct potency data exist for this compound, the benzofuran‑2‑carboxylate scaffold has produced PTPRO inhibitors with IC₅₀ = 0.54 μM and HCV inhibitors with EC₅₀ < 100 nM in peer‑reviewed studies [2][3]. Medicinal chemistry teams pursuing these or related phosphatase/virology targets can deploy the target compound as a late‑stage diversification intermediate, leveraging the oxoacetamido ester as a synthetic handle for amide coupling or hydrolysis to the free acid while maintaining the validated benzofuran‑2‑carboxylate core.

Physicochemical Matched-Pair Analysis in ADME

The target compound's XLogP3 of 3.30, TPSA of 94.8 Ų, and 7 rotatable bonds establish a well‑defined position in Lipinski–Veber property space that can serve as a reference point in matched‑pair analyses alongside the 3‑carbamate analog (XLogP3 3.19, TPSA 81.26 Ų, 6 rotatable bonds) [1][4]. Systematic comparison of in vitro ADME endpoints (Caco‑2 permeability, microsomal stability) between these two compounds can isolate the contribution of the additional carbonyl group, generating transferable SAR knowledge for the broader benzofuran‑2‑carboxylate series.

Custom Synthesis for Patent-Protected Benzofuran IP

The 3‑(2‑ethoxy‑2‑oxoacetamido) substituent offers two differentiated ester moieties (ethyl ester at C‑2 and oxalate‑derived ethyl ester on the side‑chain) that can be orthogonally deprotected or derivatized, a feature not present in the simpler 3‑amino or 3‑carbamate analogs [1]. This synthetic versatility makes the compound a strategic building block for constructing patent‑novel benzofuran‑2‑carboxamide or benzofuran‑2‑carboxylic acid libraries where regioselective functionalization is required.

Application
Selection Property
Validation Focus
HTS Library Diversification
Dual-carbonyl acceptor motif distinct from 3-amino/carbamate analogs
Pharmacophore coverage gap analysis in benzofuran subset
PTPRO / HCV Lead Optimization
Validated benzofuran-2-carboxylate scaffold with oxoacetamido synthetic handle
Scaffold-class activity confirmation; compound-specific IC₅₀ generation
ADME Matched-Pair Analysis
Defined Lipinski-Veber reference point vs carbamate analog
Caco-2 permeability and microsomal stability comparison
Custom Benzofuran Library Synthesis
Orthogonal ethyl ester handles for regioselective derivatization
Deprotection orthogonality and amide coupling feasibility
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